molecular formula C10H8BrN3 B1472591 1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole CAS No. 1416980-88-5

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole

Cat. No. B1472591
CAS RN: 1416980-88-5
M. Wt: 250.09 g/mol
InChI Key: QWMXUQCVVMGJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a highly volatile, colorless, and non-flammable compound with a molecular weight of 203.09 g/mol. The compound is classified as a triazole, and is a derivative of the heterocyclic aromatic compound 1H-1,2,4-triazole. It is used in a variety of scientific applications, including synthesis, biochemical and physiological effects, and the study of drug mechanisms of action.

Scientific Research Applications

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole is widely used in scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. Additionally, it is used as a chemical intermediate in the synthesis of drugs and other biologically active compounds. It has also been used in the study of protein-ligand interactions and in the development of fluorescent probes.

Mechanism of Action

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole is known to interact with a variety of proteins, including enzymes, receptors, and other macromolecules. The exact mechanism of action of this compound is still not fully understood, but it is believed to interact with proteins through hydrogen bonding, electrostatic interactions, and other non-covalent interactions.
Biochemical and Physiological Effects
1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory, anti-viral, and anti-tumor activities. Additionally, it has been shown to have an effect on the metabolism of certain molecules, such as glucose, and it has also been shown to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole is a useful reagent for laboratory experiments due to its high reactivity and low volatility. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it is highly toxic and should be handled with care. It can also be difficult to purify, and it can be difficult to control the reaction conditions.

Future Directions

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole has a wide range of potential applications in the field of scientific research. Future research could focus on developing new synthetic methods for this compound, as well as exploring its potential applications in the synthesis of new drugs and other biologically active compounds. Additionally, further research could be done to explore the effects of this compound on different biological systems, such as the immune system, and to develop new fluorescent probes for the study of protein-ligand interactions. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as its use for the treatment of cancer and other diseases.

properties

IUPAC Name

1-(2-bromo-4-ethenylphenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c1-2-8-3-4-10(9(11)5-8)14-7-12-6-13-14/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMXUQCVVMGJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)N2C=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-vinylphenyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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